4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes. This particular compound is characterized by its unique structure, which includes an ethyl group at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position of the pyrimidine ring, along with a carboxylic acid group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid and proceeds under mild conditions to form the desired pyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For example, the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction, can be employed to form the carbon-carbon bonds necessary for the synthesis of the pyrimidine ring . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is structurally similar but contains an oxo group instead of a carboxylic acid group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with an ethyl ester group.
Uniqueness
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl, methyl, phenyl, and carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
832090-51-4 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-3-11-12(14(17)18)9(2)15-13(16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
QWASYASUZHZZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1C(=O)O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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